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Compound of Interest

Compound Name: D-Glucose-1-13C

Cat. No.: B118783

A Technical Guide to D-Glucose-1-13C for
Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-1-13C is a stable, non-radioactive isotopically labeled form of glucose, a central
molecule in cellular metabolism. In this molecule, the carbon atom at the first position (C-1) is
replaced with its heavy isotope, 13C. This specific labeling makes it an invaluable tracer for
elucidating metabolic pathways and quantifying their fluxes in real-time. Its primary application
is in 33C-Metabolic Flux Analysis (133C-MFA), a powerful technique to measure the rates of
intracellular reactions.[1] By tracing the journey of the 13C atom as it is incorporated into
downstream metabolites, researchers can gain a detailed snapshot of cellular physiology,
identify metabolic bottlenecks, and understand how metabolism is altered in disease states
such as cancer or during drug treatment.[1][2]

Chemical Structure and Properties

D-Glucose-1-13C shares the same fundamental structure as its unlabeled counterpart, D-
glucose. It exists as an equilibrium mixture of a- and [3-pyranose anomers in solution. The key
distinction is the presence of a 13C isotope at the anomeric carbon position.

IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)(2:3C)oxane-2,3,4,5-tetrol
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Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of D-Glucose-1-13C.

Property Value

Molecular Formula 13CCsH1206

Molecular Weight 181.15 g/mol

CAS Number 40762-22-9

Appearance White to off-white powder

Melting Point 150-152 °C

Isotopic Purity =99 atom % 13C

Optical Activity [0]25/D +52.0°, ¢ = 2 in H20 (trace NH4OH)

Table 1: Physicochemical Properties of D-Glucose-1-13C.

Spectroscopic Property Description

In D20, the 13C-labeled C-1 carbon exhibits
characteristic chemical shifts that differ for the a
and B anomers. Typical shifts are approximately
13C NMR 92.7 ppm (a-anomer) and 96.5 ppm (B-anomer).
[3][4] The presence of the 13C label can also
cause small, measurable isotope shifts on

adjacent proton (*H) signals.[5]

The mass shift is M+1 compared to unlabeled
glucose. Fragmentation patterns in MS,
particularly after derivatization, can be used to
track the position of the 13C label.[6] For

Mass Spectrometry (MS) ) S )
instance, derivatization to methylglucosamine
favors cleavage between C-1 and C-2, allowing

for clear differentiation of C-1 labeled glucose.

[6]7]
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Table 2: Spectroscopic Data for D-Glucose-1-13C.

Metabolic Tracing with D-Glucose-1-13C

When cells are cultured in a medium where standard glucose is replaced by D-Glucose-1-13C,
the labeled carbon enters central carbon metabolism. Its fate provides critical information about
the relative activities of glycolysis and the Pentose Phosphate Pathway (PPP).

o Glycolysis: If [1-13C]glucose proceeds through glycolysis, the six-carbon molecule is cleaved
into two three-carbon molecules of pyruvate. This process results in a 1:1 mixture of
unlabeled pyruvate and pyruvate labeled at the C-3 position.[8]

» Pentose Phosphate Pathway (PPP): If [1-13C]glucose enters the oxidative branch of the PPP,
the C-1 carbon is lost as 3CO2 during the conversion of 6-phosphogluconate to ribulose-5-
phosphate.[8] Consequently, all downstream metabolites derived from this pathway,
including pyruvate, will be unlabeled.[8]

By measuring the isotopic enrichment in key metabolites like lactate and protein-bound amino
acids (which are synthesized from glycolytic and TCA cycle intermediates), the split ratio
between glycolysis and the PPP can be accurately determined.[8][9]
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Caption: Fate of 13C from D-Glucose-1-13C in Glycolysis and the PPP.

Experimental Protocols

A successful 3C-MFA experiment requires careful planning and execution, from cell culture to
data analysis. The following sections provide detailed methodologies for key stages of the

workflow.

Protocol 1: Cell Culture and Isotopic Labeling
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This protocol describes the labeling of adherent mammalian cells to achieve a metabolic and

isotopic steady state.

Materials:

Adherent mammalian cell line

Standard cell culture medium (e.g., DMEM) and glucose-free DMEM
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose
D-Glucose-1-3C

Sterile PBS, tissue culture plates, and incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach exponential
growth phase (approx. 80% confluency) at the time of harvest. Allow cells to adhere and
grow in standard medium for at least 24 hours.

Preparation of Labeling Medium: Prepare the 3C-labeling medium using glucose-free
DMEM. Supplement it with D-Glucose-1-13C to the desired final concentration (e.g., 25 mM
for high-glucose DMEM). Add dFBS (e.g., 10%) and other necessary supplements (e.g., L-
glutamine). Warm the medium to 37°C before use.[10]

Initiate Labeling: Aspirate the standard medium from the cells. Gently wash the cell
monolayer once with sterile PBS to remove residual unlabeled glucose.[10]

Add Labeled Medium: Add the pre-warmed *3C-labeling medium to each well.

Incubation: Return the plates to the incubator. The incubation time should be sufficient to
achieve an isotopic steady state, which is typically at least 5-6 cell doubling times.[1] For
rapidly proliferating cancer cells, 24-48 hours may be sufficient for many central metabolites
to approach steady-state labeling.[11]

Protocol 2: Metabolite Quenching and Extraction
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This protocol is critical for halting all enzymatic activity to accurately capture the metabolic state
at the time of harvest.

Materials:

Ice-cold 80% Methanol (-80°C)

Cell scraper

Dry ice

Microcentrifuge tubes (pre-chilled)

Centrifuge (refrigerated at 4°C)
Procedure:

» Quenching: At the end of the labeling period, remove the plate from the incubator and
immediately aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-
cold 80% methanol to each well to quench metabolism.[12]

o Cell Lysis and Collection: Scrape the frozen cells from the bottom of the wells using a pre-
chilled cell scraper. Transfer the cell lysate/methanol mixture into a pre-chilled
microcentrifuge tube.[1][12]

o Pellet Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet insoluble
components like proteins and DNA.[1]

o Supernatant Collection: Carefully transfer the supernatant, which contains the polar
intracellular metabolites, to a new clean tube. This extract is now ready for analysis.

o Storage: Store the metabolite extracts at -80°C until analysis. The remaining protein pellet
can also be stored at -80°C for analysis of protein-bound amino acids.[1]

Protocol 3: Sample Preparation and GC-MS Analysis

For GC-MS analysis, polar metabolites must be chemically derivatized to make them volatile.
This protocol describes a common method for derivatizing amino acids from protein
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hydrolysates.

Materials:

6 M HCI

Pyridine

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Heating block or oven

Nitrogen gas stream or vacuum concentrator

Procedure:

Protein Hydrolysis (from pellet in Protocol 2): Add 6 M HCI to the protein pellet and hydrolyze
at 100-110°C for 12-24 hours. Afterwards, dry the hydrolysate completely under a nitrogen
stream.[13]

Derivatization: a. Reconstitute the dried metabolite extract or amino acid hydrolysate in
pyridine. b. Add MTBSTFA (a common silylation agent). c. Incubate the mixture at 60-100°C
for 30-60 minutes to form TBDMS derivatives.[13]

GC-MS Analysis: a. After cooling, transfer the derivatized sample to a GC-MS vial. b. GC
Parameters: Use a mid-polarity column (e.g., DB-5ms). A typical temperature program starts
at a low temperature (e.g., 100°C), holds for 2-3 minutes, and then ramps at 5-15°C/min to a
final temperature of 300-320°C.[13] c. MS Parameters: Operate the mass spectrometer in
electron ionization (El) mode. Collect data in full scan mode to identify metabolites and their
mass isotopomer distributions (MIDs), which represent the fractional abundance of each
isotopologue (M+0, M+1, M+2, etc.).[14]
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Caption: General experimental workflow for a *3C-Metabolic Flux Analysis study.
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Conclusion

D-Glucose-1-13C is a powerful and versatile tool for the quantitative analysis of central carbon
metabolism. By providing a distinct isotopic signature that can be traced through glycolysis and
the pentose phosphate pathway, it enables researchers to dissect complex metabolic networks
with high precision. The detailed protocols and workflows presented in this guide offer a robust
framework for designing and executing successful metabolic flux analysis experiments,
ultimately advancing our understanding of cellular physiology in health and disease and aiding
in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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